3-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide
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Overview
Description
N-MESITYL-3-METHOXYBENZENESULFONAMIDE, also known as 4-Methoxy-N-(2,4,6-trimethylphenyl)-benzenesulfonamide, is a chemical compound with the empirical formula C16H19NO3S and a molecular weight of 305.39 g/mol . This compound is known for its selective agonist activity on the free fatty acid receptor 4 (FFA4/GPR120), which plays a role in glucose homeostasis, adiposity, and regulation of the anti-inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-MESITYL-3-METHOXYBENZENESULFONAMIDE typically involves the reaction of 3-methoxybenzenesulfonyl chloride with mesitylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for N-MESITYL-3-METHOXYBENZENESULFONAMIDE are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques such as continuous flow reactors and automated chromatography systems .
Chemical Reactions Analysis
Types of Reactions
N-MESITYL-3-METHOXYBENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-MESITYL-3-METHOXYBENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in modulating the activity of the free fatty acid receptor 4 (FFA4/GPR120).
Medicine: Investigated for its potential therapeutic effects in metabolic disorders such as diabetes and obesity.
Mechanism of Action
The mechanism of action of N-MESITYL-3-METHOXYBENZENESULFONAMIDE involves its selective agonist activity on the free fatty acid receptor 4 (FFA4/GPR120). This receptor is involved in the secretion of glucagon-like peptide-1 (GLP-1) and has been implicated in glucose homeostasis, adiposity, and regulation of the anti-inflammatory response. The compound binds to the receptor, activating downstream signaling pathways that lead to its physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-mesityl-3-methoxybenzenesulfonamide: Similar structure but with a chlorine substituent.
N-Mesityl-4-methoxybenzenesulfonamide: Similar structure but with the methoxy group in a different position.
Uniqueness
N-MESITYL-3-METHOXYBENZENESULFONAMIDE is unique due to its specific agonist activity on the FFA4/GPR120 receptor, which distinguishes it from other similar compounds that may not have the same selectivity or potency .
Properties
Molecular Formula |
C16H19NO3S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-11-8-12(2)16(13(3)9-11)17-21(18,19)15-7-5-6-14(10-15)20-4/h5-10,17H,1-4H3 |
InChI Key |
DLOVYSCAOWIMBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=CC(=C2)OC)C |
Origin of Product |
United States |
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